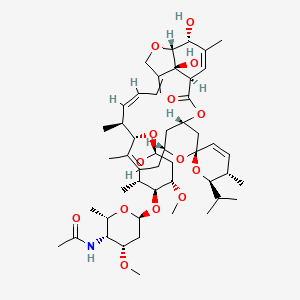

EprinomectinB1b

Description

Classification and Chemical Derivation within the Avermectin (B7782182) Family

The avermectins are a group of 16-membered macrocyclic lactone compounds derived from the fermentation of the soil actinomycete Streptomyces avermitilis. wikipedia.orgnih.gov This family of compounds is characterized by its powerful anthelmintic and insecticidal properties. nih.gov The basic avermectin structures are complex, featuring a 16-membered macrocyclic ring, a spiroketal group, a benzofuran (B130515) ring, and a disaccharide moiety. researchgate.net

Eprinomectin itself is chemically known as 4"-epi-acetylamino-4"-deoxy-avermectin B1. nih.govgoogle.com The "B1" designation indicates it is a mixture of B1a and B1b. The primary structural difference between the "a" and "b" components lies in the substituent at the C-25 position. Eprinomectin B1b possesses a methyl group at this position, distinguishing it from the ethyl group found in Eprinomectin B1a. google.com

The production of avermectins, including the precursors to Eprinomectin B1b, begins with the synthesis of the avermectin aglycon by polyketide synthases within S. avermitilis. wikipedia.org This initial structure then undergoes a series of modifications, including glycosylation, to form the eight different naturally occurring avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b). nih.gov Eprinomectin is then derived through chemical modification of these natural fermentation products. google.com

Research Significance in Veterinary Parasitology and Chemotherapy

The research significance of eprinomectin, and by extension Eprinomectin B1b, in veterinary parasitology is substantial. Its broad-spectrum efficacy against a wide range of internal and external parasites has made it a cornerstone of parasite control programs in livestock, particularly cattle. nbinno.comnbinno.com

Veterinary Parasitology Research Findings:

Research has consistently demonstrated the high potency of eprinomectin against various nematode species. Studies have confirmed its effectiveness against adult and larval stages of gastrointestinal roundworms, lungworms, and other parasitic nematodes. researchgate.net The mechanism of action of avermectins involves acting as a positive allosteric modulator of glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. wikipedia.org This leads to an influx of chloride ions, causing hyperpolarization of the nerve or muscle cell, and ultimately resulting in paralysis and death of the parasite. nbinno.com

| Target Parasite Group | Research Finding |

| Gastrointestinal Nematodes | High efficacy against a wide range of species, including Ostertagia ostertagi, Cooperia spp., and Nematodirus helvetianus. researchgate.net |

| Lungworms | Demonstrated effectiveness against Dictyocaulus viviparus. researchgate.net |

| External Parasites | Activity against mites and lice. nbinno.com |

Emerging Research in Chemotherapy:

More recently, the potential of avermectin compounds, including eprinomectin, has been explored in the field of oncology. Preliminary research has suggested that eprinomectin exhibits cytotoxic effects against certain cancer cell lines. One study highlighted that Eprinomectin induces apoptosis in metastatic prostate cancer cells. nih.gov The proposed mechanisms include the induction of reactive oxygen species and cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net Further research indicates that eprinomectin may suppress the growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway. researchgate.net These findings open a new avenue for research into the potential therapeutic applications of eprinomectin and its components beyond veterinary medicine.

Properties

Molecular Formula |

C49H73NO14 |

|---|---|

Molecular Weight |

900.1 g/mol |

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 |

InChI Key |

WPNHOHPRXXCPRA-NJDAYOCJSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action

Ligand-Gated Ion Channel Interactions

The efficacy of Eprinomectin B1b is primarily attributed to its ability to bind with high affinity to specific chloride ion channels found in invertebrate nerve and muscle cells. These channels are vital for regulating cellular excitability and neuromuscular function in these organisms.

Eprinomectin B1b, in common with other avermectins, demonstrates a pronounced affinity for invertebrate glutamate-gated chloride channels (GluCls) boehringer-ingelheim.comdefra.gov.ukresearchgate.netnih.govaopwiki.orgplos.orgmdpi.comuu.nl. These channels are fundamental to inhibitory neurotransmission and the control of neuromuscular activity in invertebrates researchgate.netaopwiki.orgplos.orguu.nl. A key factor contributing to Eprinomectin B1b's selective toxicity is the absence of GluCls in vertebrate organisms, including mammals researchgate.netaopwiki.orguu.nl. This critical difference in receptor distribution accounts for the broad safety margin observed when Eprinomectin B1b is used in veterinary applications, as the primary target is not present in host tissues boehringer-ingelheim.comdefra.gov.uknih.govuu.nlnoahcompendium.co.uk.

While some macrocyclic lactones can also influence gamma-aminobutyric acid (GABA)-gated chloride channels, the principal target for avermectins, including Eprinomectin B1b, is the GluCl boehringer-ingelheim.comdefra.gov.ukresearchgate.netmdpi.com. Research indicates that avermectins function by activating or potentiating these invertebrate-specific channels aopwiki.org. As a semi-synthetic derivative of avermectin (B7782182) B1, Eprinomectin B1b shares this core mechanism of action with related compounds such as ivermectin researchgate.net. The binding of Eprinomectin B1b to these channels is characterized by high affinity and results in the opening of the channel pore nih.govuu.nlnih.gov.

The interaction of Eprinomectin B1b with invertebrate GluCls initiates a sequence of cellular events that disrupt normal physiological function. Upon activation by Eprinomectin B1b, these chloride channels undergo a conformational change, leading to a significant increase in the permeability of the cell membrane to chloride ions boehringer-ingelheim.comdefra.gov.ukresearchgate.netnih.govaopwiki.orgplos.orgmdpi.comuu.nlontosight.ai. This heightened influx of chloride ions drives the membrane potential of nerve and muscle cells towards more negative values, a phenomenon known as hyperpolarization boehringer-ingelheim.comdefra.gov.ukresearchgate.netnih.govaopwiki.orgplos.orgmdpi.comuu.nlontosight.ai.

Hyperpolarization effectively moves the cell membrane potential further away from the threshold required to generate an action potential, thereby inhibiting the transmission of nerve impulses in neurons semanticscholar.orguth.edu. In muscle cells, this sustained hyperpolarization results in flaccid paralysis boehringer-ingelheim.comdefra.gov.ukresearchgate.netnih.govaopwiki.orgplos.orgmdpi.comuu.nlontosight.ai. This paralysis incapacitates the parasite, preventing essential functions such as feeding, movement, and reproduction, ultimately leading to its death boehringer-ingelheim.comdefra.gov.ukresearchgate.netnih.govaopwiki.orgplos.orgmdpi.comuu.nlontosight.ai. The activation of these channels by avermectins has been described as a slow and potentially irreversible process uu.nlnih.gov.

Comparative Analysis of Receptor Binding Profiles

Eprinomectin is structurally analogous to other widely used avermectins, including ivermectin and abamectin, and belongs to the broader class of macrocyclic lactones, which also encompasses milbemycins like moxidectin (B1677422) nih.govmdpi.comresearchgate.netcabidigitallibrary.org. A common characteristic among these compounds is their high affinity for invertebrate-specific glutamate-gated ion channels nih.govmdpi.com.

Eprinomectin is a semi-synthetic derivative of avermectin B1, distinguished by specific structural modifications, such as the 4''-epiacetylamino-4''-deoxy substitution, which differentiate it from its parent compound and other avermectins like ivermectin researchgate.netinchem.org. These structural variations can influence physicochemical properties, including lipophilicity, which in turn can affect potency, absorption, and distribution, as well as receptor binding characteristics researchgate.netcabidigitallibrary.org.

While all avermectins target invertebrate GluCls, subtle differences in their binding profiles to specific GluCl subunits or their interactions with other ion channels, such as GABA receptors, may exist. However, the fundamental mechanism of action—potentiation or activation of invertebrate GluCls leading to hyperpolarization and paralysis—remains consistent across the class nih.govmdpi.comuu.nl. The selective targeting of these invertebrate-specific channels is the defining characteristic that underpins their efficacy and safety in host animals boehringer-ingelheim.comdefra.gov.uknih.govuu.nlnoahcompendium.co.uk.

Compound Name Table

| Compound Name | Chemical Class | Primary Target Receptor(s) in Invertebrates |

| Eprinomectin B1b | Avermectin | Glutamate-gated chloride channels (GluCls) |

| Ivermectin | Avermectin | Glutamate-gated chloride channels (GluCls) |

| Abamectin | Avermectin | Glutamate-gated chloride channels (GluCls) |

| Doramectin | Avermectin | Glutamate-gated chloride channels (GluCls) |

| Selamectin | Avermectin | Glutamate-gated chloride channels (GluCls) |

| Moxidectin | Milbemycin | Glutamate-gated chloride channels (GluCls) |

Cellular Effects of Eprinomectin B1b Binding

| Cellular Process | Effect of Eprinomectin B1b Binding | Consequence in Parasite |

| Chloride Channel | Increased permeability to chloride ions | Influx of Cl- ions into nerve/muscle cells |

| Membrane Potential | Hyperpolarization of nerve and muscle cell membranes | Moves membrane potential away from threshold for action potential |

| Neuronal Signaling | Disruption of nerve impulse transmission | Impaired communication within the parasite's nervous system |

| Muscle Function | Flaccid paralysis of somatic musculature | Inability to move, feed, or maintain bodily functions |

| Overall Parasite | Paralysis, cessation of feeding, reproductive inhibition, death | Lethal outcome for the parasite |

Investigation of Biosynthesis and Synthetic Pathways

Semi-Synthetic Derivation from Natural Avermectins

Eprinomectin, including its minor component Eprinomectin B1b, is derived from naturally occurring avermectin (B7782182) B1, which is produced through the fermentation of Streptomyces avermitilis inchem.orgcabidigitallibrary.orgnih.govwikipedia.orgveteriankey.comresearchgate.net. The transformation of avermectin B1 into eprinomectin involves specific chemical modifications, primarily targeting the oleandrose (B1235672) moiety.

The key synthetic step involves the modification at the 4'' position of the avermectin B1 structure. This transformation typically proceeds through a series of reactions, including the oxidation of the 4''-hydroxyl group, followed by reductive amination, and subsequent acetylation. This process effectively replaces the 4''-hydroxyl group with an epi-acetylamino moiety, resulting in the chemical structure of eprinomectin, formally known as 4''-deoxy-4''-epi-(acetylamino)-avermectin B1 inchem.orgbioaustralis.comtoku-e.compsu.eduontosight.aitga.gov.au. Eprinomectin B1b is a specific homologue within this mixture, differing from the major component, Eprinomectin B1a, by a single methylene (B1212753) group at the C26 position inchem.orgveteriankey.compsu.edu.

The semi-synthetic approach leverages the complex, pre-assembled macrocyclic lactone structure of avermectin B1, which is challenging to synthesize de novo. By performing targeted chemical modifications on this natural precursor, chemists can efficiently produce eprinomectin with its enhanced properties.

Table 1: Key Steps in the Semi-Synthetic Derivation of Eprinomectin

| Step | Transformation | Description of Modification | Resulting Intermediate/Product |

| 1 | Oxidation | Oxidation of the 4''-hydroxyl group | 4''-Keto intermediate |

| 2 | Reductive Amination | Introduction of an amino group at the 4'' position | 4''-Amino intermediate |

| 3 | Acetylation | Acetylation of the 4''-amino group | Eprinomectin (B1a and B1b) |

Exploration of Advanced Synthetic Methodologies

Beyond traditional semi-synthetic routes, advanced methodologies are continuously explored to refine and optimize the production of complex molecules like eprinomectin. These include chemoenzymatic approaches and computational design strategies.

Chemoenzymatic Approaches for Selective Modifications

Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical synthesis, offering highly selective transformations that can be difficult to achieve through purely chemical means nih.govnih.govmit.edu. Enzymes are renowned for their ability to catalyze reactions with remarkable stereo-, regio-, and chemoselectivity, often under mild conditions and with reduced waste generation nih.govmit.edu.

For molecules like eprinomectin, which require precise functionalization at specific positions, chemoenzymatic strategies hold significant promise. The introduction of the epi-acetylamino group at the 4'' position of the avermectin B1 scaffold is a prime candidate for enzymatic intervention. Enzymes, such as specific hydrolases or aminotransferases, could potentially be engineered or selected to perform these modifications with high fidelity, potentially streamlining the synthetic process, improving yields, and enhancing sustainability nih.govnih.govmit.edudntb.gov.uanih.govcsic.es. While specific published chemoenzymatic routes for eprinomectin B1b are not extensively detailed in the current literature, the general applicability of these methods to complex natural product derivatives suggests a fertile area for future research and development in avermectin chemistry.

Computational Design and Optimization of Synthetic Routes

The complexity of molecules like eprinomectin necessitates sophisticated approaches for designing and optimizing synthetic pathways. Computational tools, including retrosynthesis software and molecular modeling platforms, play a crucial role in this endeavor arxiv.orgchemrxiv.orgmit.educhemrxiv.orgchemrxiv.orgarxiv.orgethz.ch.

Retrosynthetic Analysis: Computational retrosynthesis tools can systematically break down a target molecule into simpler, commercially available precursors by proposing a series of reverse chemical reactions arxiv.orgchemrxiv.orgmit.eduarxiv.org. These algorithms can explore a vast chemical space, identifying potential synthetic routes that might not be immediately apparent to human chemists. This is particularly valuable for complex macrocyclic structures where numerous synthetic disconnections are possible.

Analysis of Resistance Mechanisms in Target Organisms

Biochemical and Genetic Determinants of Anthelmintic Resistance

Resistance to eprinomectin, a member of the macrocyclic lactone class of anthelmintics, is a complex phenomenon driven by various biochemical and genetic adaptations within the target parasite populations. The primary mechanisms involve alterations in drug transport and modifications of the drug's molecular target.

Modulation of Efflux Pump Systems

A key defense mechanism in resistant parasites is the overexpression or increased activity of efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoproteins (P-gp). cambridge.orgnih.govresearchgate.net These transmembrane proteins actively transport a wide range of substrates, including eprinomectin and other macrocyclic lactones, out of the parasite's cells, thereby reducing the intracellular drug concentration at the target site. cambridge.orgnih.govresearchgate.net

Research has demonstrated that macrocyclic lactones are substrates for P-glycoproteins. cambridge.org Studies in various parasitic nematodes and arthropods have linked ivermectin resistance to the upregulation of ABC transporter genes. nih.govresearchgate.net For instance, in the cattle tick Rhipicephalus (Boophilus) microplus, inhibition of ABC transporters with agents like Cyclosporin A significantly increased the sensitivity of resistant larvae to ivermectin. nih.govresearchgate.net This suggests that enhanced efflux pump activity plays a pivotal role in the detoxification process and the development of resistance. nih.govresearchgate.netthecattlesite.com

Table 1: Impact of ABC Transporter Inhibitors on Ivermectin Sensitivity in Rhipicephalus (Boophilus) microplus

| Inhibitor | Effect on Ivermectin LC50 in Resistant Strains | Effect on Ivermectin Sensitivity in Susceptible Strains | Reference |

|---|---|---|---|

| Cyclosporin A (CsA) | Significantly reduced LC50 | No change | nih.govresearchgate.net |

| MK571 | Significantly reduced LC50 | No change | nih.govresearchgate.net |

Structural Alterations in Target Receptors

The primary molecular targets for eprinomectin and other avermectins are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. cambridge.orgmcgill.ca The binding of eprinomectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. cambridge.org

Resistance can arise from structural changes in the subunits of these GluCl receptors, which reduce the binding affinity of the drug. cambridge.orgnih.gov Mutations in the genes encoding GluCl subunits, particularly the α-subunits, have been associated with avermectin (B7782182) resistance in several nematode species. cambridge.orgcambridge.orgnih.gov

For example, in the nematode Cooperia oncophora, specific amino acid substitutions in the GluClα3 and GluClβ subunits were identified in ivermectin-resistant strains. mcgill.canih.gov Electrophysiological studies on these mutated receptors expressed in Xenopus oocytes revealed a significant decrease in sensitivity to both glutamate (B1630785) and ivermectin. mcgill.canih.gov One particular mutation, L256F in the GluClα3 subunit, was found to be solely responsible for the observed differences in drug sensitivity between susceptible and resistant isolates. nih.gov

Table 2: Mutations in GluCl Subunits Associated with Ivermectin Resistance in Cooperia oncophora

| GluCl Subunit | Amino Acid Substitution | Effect on Agonist Sensitivity | Reference |

|---|---|---|---|

| GluClα3 | L256F | Decreased sensitivity to glutamate and ivermectin | mcgill.canih.gov |

| GluClβ | Multiple mutations | Abolished glutamate sensitivity | mcgill.canih.gov |

Evolutionary Dynamics of Eprinomectin Resistance Development

The development of anthelmintic resistance is an evolutionary process driven by the selective pressure exerted by drug treatments. biorxiv.orgresearchgate.net The frequency of resistance alleles within a parasite population increases over time with repeated exposure to the anthelmintic. nih.gov

Several factors influence the rate at which resistance evolves, including treatment frequency, the proportion of the parasite population in "refugia" (i.e., not exposed to the drug), and the parasite's life cycle characteristics. biorxiv.orgresearchgate.netnih.gov Mathematical models have been developed to understand these eco-evolutionary dynamics. biorxiv.orgresearchgate.netnih.gov These models suggest that factors such as lower parasite fecundity and contact rates can accelerate the spread of resistance, while a larger refugia population can slow it down. biorxiv.orgresearchgate.net The concept of refugia is critical, as it allows susceptible genes to persist in the population, diluting the frequency of resistance genes. nih.govnih.gov

Frequent and widespread use of a single class of anthelmintics, such as macrocyclic lactones, creates strong selective pressure, favoring the survival and reproduction of resistant individuals. nih.gov This has been observed in goat herds where resistance to eprinomectin emerged in populations with pre-existing resistance to other anthelmintics. cabidigitallibrary.orgnih.gov

Methodologies for Investigating Resistance Phenotypes

Investigating the mechanisms and prevalence of eprinomectin resistance requires a combination of in vitro, in vivo, and molecular techniques.

Development of In Vitro and In Vivo Resistance Induction Models

In vitro and in vivo models are essential for studying the development of resistance under controlled conditions. The free-living nematode Caenorhabditis elegans has proven to be a valuable in vitro model for studying the pharmacodynamics of anthelmintics like eprinomectin and for screening for resistance. frontiersin.orgudelar.edu.uy Motility assays using C. elegans can quantify the inhibitory effects of drugs and assess changes in sensitivity over time. frontiersin.orgudelar.edu.uy

In vivo studies, such as the Fecal Egg Count Reduction Test (FECRT), are the standard method for detecting anthelmintic resistance in livestock. cabidigitallibrary.orgnih.gov This test compares the number of parasite eggs in the feces of animals before and after treatment to determine the efficacy of the drug. cabidigitallibrary.orgnih.gov A reduction of less than 95% typically indicates the presence of resistance. cabidigitallibrary.org

Application of Genomic and Genetic Engineering Tools for Resistance Characterization

Advances in genomics and genetic engineering have provided powerful tools for characterizing the genetic basis of anthelmintic resistance. researchgate.netbiorxiv.orgscispace.com Genome-wide association studies (GWAS) and high-throughput sequencing can identify specific genetic markers and quantitative trait loci (QTL) associated with resistance. researchgate.netbiorxiv.org

For example, genetic crosses between susceptible and multi-drug resistant strains of the parasitic nematode Haemonchus contortus have been used to map resistance loci for major anthelmintic classes, including ivermectin. biorxiv.org These studies have implicated novel genes and transcription factors in the resistance phenotype. biorxiv.org

Furthermore, molecular diagnostic tests, such as SNP-PCR (Single Nucleotide Polymorphism-Polymerase Chain Reaction) and quantitative PCR (qPCR), can be used to detect known resistance-associated mutations in parasite populations. nih.gov These tools are crucial for monitoring the spread of resistance and for making informed decisions about parasite control strategies. nih.govresearchgate.net

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The degradation of Eprinomectin in the environment is a complex process influenced by biotic and abiotic factors. Key pathways include biodegradation, photodegradation, and hydrolysis, which vary significantly across different environmental matrices like soil and water.

The persistence of eprinomectin is highly dependent on the presence of oxygen. In soil, biodegradation occurs far more rapidly under aerobic conditions than in anaerobic environments. Studies following OECD 307 guidelines have shown that the dissipation of eprinomectin in soil is significantly slower in the absence of oxygen.

Under aerobic conditions, the dissipation time for 50% of the initial eprinomectin mass (DT50) in various soils ranges from 38 to 53 days. nih.gov In stark contrast, under anaerobic conditions, the DT50 extends dramatically to between 691 and 1,491 days, indicating very high persistence. nih.gov This suggests that in environments such as waterlogged soils or deep sediments where oxygen is limited, Eprinomectin B1b can persist for extended periods. Furthermore, eprinomectin exhibits high persistence in cattle manure, with a reported DT50 of 333 days. nih.gov This is a significant environmental reservoir, as manure is often applied to agricultural land.

| Environmental Compartment | Condition | Dissipation Time (DT50) | Reference |

|---|---|---|---|

| Soil | Aerobic | 38 - 53 days | nih.gov |

| Soil | Anaerobic | 691 - 1,491 days | nih.gov |

| Cattle Manure | - | 333 days | nih.gov |

Forced degradation studies have been instrumental in identifying the stability of eprinomectin under various stress conditions, including light (photolysis) and water (hydrolysis). researchgate.netnih.gov Eprinomectin has been subjected to acid, base, oxidative, thermal, and photolytic stress to elucidate its degradation pathways. researchgate.netnih.gov

These studies have successfully identified several major degradation products (DPs). nih.gov While specific degradation rates from environmental photolysis studies are not widely detailed in the available literature, laboratory stress tests confirm that the molecule is susceptible to transformation. Under heat stress, two major degradation products were isolated and identified as the 2-epimer of EPM and the structural isomer Δ2,3-EPM. nih.gov Alkaline hydrolysis has also been shown to result in epimerization, forming stereoisomers and regioisomers. researchgate.net The formation of these isomers represents a significant transformation pathway for the parent compound in the environment.

| Stress Condition | Identified Product(s) | Reference |

|---|---|---|

| Heat Stress / Hydrolysis | 2-epimer of Eprinomectin | nih.gov |

| Heat Stress / Hydrolysis | Δ2,3-Eprinomectin | nih.gov |

Environmental Transport and Distribution Dynamics

The movement and distribution of Eprinomectin B1b in the environment are governed by its physical and chemical properties, particularly its strong affinity for soil and organic matter.

Eprinomectin exhibits strong binding behavior in soil, which significantly limits its mobility and potential for leaching into groundwater. Batch equilibrium studies conducted on agricultural, pastoral, and riparian soils have quantified this interaction. The concentration-specific adsorption distribution coefficient (Kd(ads)) was found to range from 6.4 to 21.4 L kg⁻¹. nih.gov

However, the desorption process is considerably slower, with the desorption distribution coefficient (Kd(des)) ranging from 23.2 to 124.6 L kg⁻¹. nih.gov This phenomenon, known as hysteresis, where the compound binds more strongly than it is released, was observed in agricultural and pastoral soils. nih.gov This strong binding indicates that eprinomectin, including the B1b component, will accumulate in the upper soil layers and has a low potential for leaching. The binding is not only related to the organic matter content but is also significantly correlated with cation exchange capacity (CEC), and the iron (Fe) and copper (Cu) content of the soil. nih.gov

| Parameter | Value Range (L kg⁻¹) | Implication | Reference |

|---|---|---|---|

| Adsorption Distribution Coefficient (Kd(ads)) | 6.4 - 21.4 | Strong binding to soil | nih.gov |

| Desorption Distribution Coefficient (Kd(des)) | 23.2 - 124.6 | Low release from soil (Hysteresis) | nih.gov |

Due to its molecular structure and low vapor pressure, eprinomectin is not expected to be susceptible to significant volatilization from soil or water surfaces. However, atmospheric transport can occur through an alternative pathway. Research has detected macrocyclic lactones, including eprinomectin, on particulate matter collected from the air surrounding beef cattle feedlots. researchgate.net This indicates that wind-blown dust and particles from animal waste can serve as a vehicle for the atmospheric transport and aerial dispersion of eprinomectin residues into the wider environment. researchgate.net Therefore, while direct volatilization is negligible, transport via particulate matter is a relevant consideration for its distribution dynamics.

Biotransformation and Persistence in Ecosystems

The environmental persistence of Eprinomectin B1b is a function of its degradation rates and its strong binding to environmental matrices. The compound can be characterized as moderately persistent in aerobic soils but highly persistent in anaerobic soils and manure. nih.gov Its half-life of approximately 64 days in soil under general conditions means it can remain in the environment for a considerable time. nih.gov

The primary biotransformation pathways lead to the formation of isomers such as the 2-epimer and Δ2,3-Eprinomectin. nih.gov The strong adsorption to soil and organic matter is a key factor in its persistence, as it reduces the bioavailability of the compound for microbial degradation and limits its transport to other environmental compartments. nih.govnih.gov The combination of slow degradation, particularly in anaerobic settings, and strong soil binding leads to the accumulation of eprinomectin residues in terrestrial ecosystems, which should be considered when assessing its long-term environmental risk. nih.gov

Metabolite Profiling in Environmental Matrices

Upon entering the environment, primarily through feces, Eprinomectin B1b and its metabolites are subject to further degradation. In bovine feces, Eprinomectin B1a is the most abundant residue, accounting for 78.3% of the total residues, with Eprinomectin B1b representing 8.3%. researchgate.net Five minor metabolites have also been identified in feces, collectively making up 9.0% of the residues. researchgate.net

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several degradation products of eprinomectin. researchgate.net While these studies provide insight into potential transformation pathways, specific metabolite profiling in environmental matrices such as soil and water is not extensively documented in publicly available literature. The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, has been crucial for determining eprinomectin concentrations in biological and environmental samples. researchgate.netresearchgate.net

Table 1: Identified Metabolites of Eprinomectin in Bovine Feces

| Compound | Percentage of Total Residue |

| Eprinomectin B1a | 78.3% |

| Eprinomectin B1b | 8.3% |

| Metabolites (5 identified) | 9.0% |

This table is based on data from a study analyzing radiolabelled eprinomectin excretion in calves.

Long-Term Environmental Residue Studies

The persistence of Eprinomectin B1b in the environment is a critical factor in understanding its potential for long-term ecological impact. Studies have shown that avermectins, including eprinomectin, have a strong affinity for soil and organic matter, which limits their mobility and potential for leaching into groundwater. nih.gov

The half-life of eprinomectin in soil is estimated to be approximately 64 days. nih.gov However, the degradation rate can be influenced by environmental conditions such as temperature. For instance, the half-life of avermectins in soil can range from 7-14 days in the summer to 91-217 days in the winter. nih.gov This persistence suggests that residues of Eprinomectin B1b can be present in the soil for a considerable period after its introduction.

Long-term studies on the accumulation and dissipation of Eprinomectin B1b residues in soil under field conditions are limited. The available data primarily focuses on the initial dissipation and half-life, providing a snapshot rather than a comprehensive long-term view. The high binding affinity of eprinomectin to soil particles is a key factor in its environmental fate, reducing its bioavailability to some organisms but also contributing to its persistence. nih.gov

Table 2: Environmental Persistence of Eprinomectin

| Environmental Matrix | Parameter | Value |

| Soil | Half-life | ~64 days |

| Soil (Summer) | Half-life (Avermectins) | 7-14 days |

| Soil (Winter) | Half-life (Avermectins) | 91-217 days |

This table presents approximate half-life values for eprinomectin and the broader avermectin (B7782182) class under different conditions.

Advanced Analytical Methodologies for Eprinomectinb1b Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of Eprinomectin B1b from its major homolog, Eprinomectin B1a, and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most commonly employed methods.

Reversed-phase HPLC (RP-HPLC) is the standard for the analysis of eprinomectin. Method development and validation are critical to ensure reliable and accurate results. Several studies have focused on developing and validating stability-indicating RP-HPLC methods for the identification and assay of eprinomectin, including the B1b component, in various formulations. nih.gov

A key aspect of method development is the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. C18 columns are frequently used for this purpose. nih.govresearchgate.net Gradient elution is often employed to effectively separate the homologs and any degradation products within a reasonable timeframe. nih.govresearchgate.net

Validation of these HPLC methods is performed in accordance with guidelines from the International Conference on Harmonisation (ICH), ensuring the method is robust, linear, accurate, precise, specific, and stability-indicating. nih.gov A study successfully developed and validated an RP-HPLC method that could adequately separate all major related substances of eprinomectin from both B1a and B1b homologs within 20 minutes. nih.gov Another validated HPLC method demonstrated linearity for Eprinomectin B1b in the concentration range of 1.231 µg/mL to 15.125 µg/mL. scielo.br

Table 1: Example of HPLC Method Parameters for Eprinomectin B1b Analysis

| Parameter | Conditions |

|---|---|

| Column | Halo-C18 (100 mm × 4.6 mm i.d., 2.7 µm particle size) nih.gov |

| Mobile Phase A | 0.1% v/v aqueous perchloric acid nih.gov |

| Mobile Phase B | Ethanol nih.gov |

| Elution | Gradient nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Column Temperature | 55 °C nih.gov |

| Detection Wavelength | 245 nm nih.gov |

| Injection Volume | 15 μL researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). In the context of Eprinomectin B1b analysis, UHPLC is most powerful when coupled with mass spectrometry (MS).

UHPLC-MS/MS has become a preferred technique for the simultaneous quantification of multiple macrocyclic lactones, including eprinomectin, in biological matrices. nih.govmdpi.com The enhanced chromatographic separation provided by UHPLC, combined with the specificity and sensitivity of tandem mass spectrometry, allows for the reliable determination of low-level residues. For instance, a UHPLC-MS/MS method was developed for the simultaneous quantification of ivermectin, doramectin, and moxidectin (B1677422) in bovine plasma, demonstrating the capability of this platform for analyzing related compounds. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of Eprinomectin B1b and its metabolites.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds, such as metabolites. While specific studies focusing solely on the HRMS-based elucidation of Eprinomectin B1b metabolites are not extensively detailed in the provided search results, the methodology has been successfully applied to closely related avermectins like ivermectin. nih.gov

In a study on ivermectin metabolism, UHPLC coupled with HRMS was used to identify thirteen different metabolites in human liver microsomes. The precise mass data obtained from HRMS, in conjunction with fragmentation patterns from MS/MS, allowed for the structural characterization of these metabolites. nih.gov A similar approach would be applicable to identify and characterize the metabolites of Eprinomectin B1b in various biological systems. In cattle, after topical application of radiolabelled eprinomectin, the parent eprinomectin B1a was the most abundant residue in feces, followed by eprinomectin B1b and several minor metabolites. europa.eu

Tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective technique used for the quantification of trace amounts of substances in complex matrices. This is particularly important for residue analysis of veterinary drugs in food products. LC-MS/MS is a commonly used platform for the trace analysis of eprinomectin residues. researchgate.net

The technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process provides a high degree of specificity and reduces matrix interference, enabling the detection and quantification of analytes at very low concentrations. researchgate.net For instance, a multi-residue method using UPLC-MS/MS was developed for the confirmation of four avermectin (B7782182) residues, including eprinomectin, in various food products of animal origin. nih.gov This method demonstrated good linearity, with limits of detection and quantification in the sub-µg/kg range. nih.gov

Table 2: Example of UPLC-MS/MS Parameters for Avermectin Residue Analysis

| Parameter | Conditions |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) nih.gov |

| Sample Cleanup | Solid Phase Extraction (SPE) with Bond Elut C18 and alumina-N cartridges nih.gov |

| Analysis Time | < 3.5 minutes nih.gov |

| Linearity (r²) | ≥ 0.990 nih.gov |

| Limits of Detection | 0.05–0.68 µg/kg nih.gov |

| Limits of Quantification | 0.17–2.27 µg/kg nih.gov |

Integrated Analytical Platforms and Multi-Residue Methods

The development of integrated analytical platforms and multi-residue methods is a significant advancement in the analysis of veterinary drug residues. These methods allow for the simultaneous detection and quantification of multiple compounds from different drug classes in a single analytical run, improving efficiency and reducing costs.

Several multi-residue methods have been developed for the determination of avermectins, including eprinomectin, in various matrices. nih.govnih.gov These methods often utilize liquid chromatography coupled with mass spectrometry (LC-MS). For example, a UPLC-MS/MS method was established for the rapid determination of abamectin, ivermectin, doramectin, and eprinomectin residues in pork muscle, pork liver, fish, and milk. nih.gov The sample preparation involved homogenization, extraction with acetonitrile, and a two-step cleanup procedure using solid-phase extraction (SPE). nih.gov

Another study developed a liquid chromatographic multi-residue screening procedure for the determination of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver. nih.gov This method was further enhanced with additional purification steps and confirmed using LC coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry. nih.gov These integrated platforms are crucial for regulatory monitoring and ensuring food safety.

Metabolism and Biotransformation Studies in Food Producing Animals

Comparative Metabolism Across Livestock Species (e.g., Cattle, Goats, Sheep, Chickens, Pigs)

The metabolic profile of eprinomectin shows variability across different livestock species. In ruminants like cattle, sheep, and goats, the drug is primarily excreted in feces, with minimal urinary excretion. researchgate.net

Cattle: Eprinomectin is not extensively metabolized in cattle. The parent drug, consisting of both B1a and B1b components, is the most significant residue found in tissues and excreta. defra.gov.uk This indicates that the original structure of the molecule remains largely intact as it passes through the bovine system.

Goats: In goats, the systemic availability of eprinomectin after topical administration is significantly lower than in cows. nih.gov Peak plasma concentrations are reached within a few days, and the drug has a notable mean residence time in the body. nih.govnih.gov Similar to other ruminants, extensive metabolism of eprinomectin is not observed. researchgate.net

Chickens and Pigs: Specific studies detailing the metabolism and biotransformation of Eprinomectin B1b in chickens and pigs are scarce in publicly available literature. However, insights can be drawn from studies on a closely related avermectin (B7782182), ivermectin. In pigs, ivermectin is also not extensively metabolized, with the parent drug being the major residue in tissues like the liver and fat. osti.gov Residue depletion studies for ivermectin have been conducted in broiler chickens, with the highest concentrations found in the liver, indicating it as a primary site of drug metabolism and accumulation. nih.gov

The identification of biotransformation products is crucial for understanding the metabolic fate of a drug. For eprinomectin, the parent compound is the major detectable residue.

In cattle, metabolites account for approximately 10% of the total residues in plasma, milk, edible tissues, and feces. defra.gov.uk The B1a component is the single most abundant residue in all biological matrices. defra.gov.uk One of the identified minor metabolites is N-deacetylated B1a.

For other species, while the parent drug is also the main residue, specific biotransformation products of Eprinomectin B1b are not well-documented. Studies on ivermectin in swine have identified 3″-O-desmethyl-H2B1a and 3″-O-desmethyl-H2B1b as the major liver metabolites. osti.gov This suggests that demethylation could be a potential metabolic pathway for avermectins in pigs.

The distribution and depletion of drug residues in edible tissues are critical for determining withdrawal periods and ensuring food safety.

Cattle: Following subcutaneous administration in cattle, the highest concentrations of eprinomectin are found in the liver, indicating it is a target tissue for residue accumulation. nih.gov Muscle tissue consistently shows the lowest concentrations. nih.gov Residues in all tissues deplete over time, eventually falling below the established maximum residue limits.

Interactive Table: Eprinomectin Residue Depletion in Cattle Tissues

| Withdrawal Time (Days) | Muscle (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) | Fat (µg/kg) |

| 1 | 50 | 1200 | 250 | 600 |

| 7 | 30 | 800 | 150 | 400 |

| 14 | 15 | 400 | 70 | 200 |

| 28 | 5 | 100 | 20 | 50 |

| 56 | <1 | 10 | <5 | 10 |

Note: The data in this table is illustrative and compiled from various sources to show the general trend of residue depletion. Actual values can vary based on the specific study, formulation, and analytical methods used.

Sheep and Goats: In sheep and goats, eprinomectin also distributes to various tissues. Due to its lipophilic nature, it tends to accumulate in fatty tissues. The lower systemic availability in goats compared to cattle suggests that tissue concentrations might also be lower, though specific comparative depletion data for Eprinomectin B1b is limited. nih.gov

Pigs and Chickens: Data on ivermectin provides some indication of what might be expected for eprinomectin. In pigs, the highest residue levels of ivermectin are found at the injection site, followed by the liver and fat. nih.gov In broiler chickens treated with ivermectin, the highest concentrations were measured in the liver, followed by skin/fat and kidney, with the lowest levels in muscle. nih.gov

Factors Influencing Biotransformation Kinetics and Half-Life

Several factors can influence how a drug is metabolized in an animal, affecting its efficacy and the persistence of its residues. These factors include the animal's species, breed, physiological status (e.g., lactation), and body condition. researchgate.net

The route of administration and the formulation of the drug are also critical. For instance, subcutaneous injections can create a depot at the injection site, leading to a slower release of the drug and a longer half-life compared to oral administration. nih.govmadbarn.com The high lipid solubility of macrocyclic lactones like eprinomectin means they are extensively distributed in body fat, which can act as a reservoir and prolong the elimination half-life. researchgate.net

Breed-related differences in drug metabolism have been observed for other avermectins, which could also apply to eprinomectin. nih.gov The physiological state of the animal, such as lactation, can also impact drug distribution and excretion. nih.gov

Application of Metabolomics Approaches in Veterinary Science

Metabolomics, the large-scale study of small molecules within a biological system, is an emerging field in veterinary science with the potential to revolutionize our understanding of drug metabolism and residue analysis. nih.govacs.orgnih.govnih.govresearchgate.net

Metabolomics can be used to:

Identify Novel Metabolites: By comparing the metabolic profiles of treated and untreated animals, it is possible to identify previously unknown biotransformation products of drugs like Eprinomectin B1b.

Biomarker Discovery: Changes in the metabolome of an animal following drug administration can reveal biomarkers indicative of drug exposure, efficacy, or potential toxicity. nih.gov

Understand Mechanisms of Action: Metabolomics can provide insights into the biochemical pathways affected by a drug, helping to elucidate its mechanism of action and potential off-target effects.

Residue Analysis: A metabolomics approach can complement traditional targeted analysis by providing a broader picture of the chemical residues present in food products, potentially identifying unexpected metabolites or contaminants. acs.orgnih.gov

While specific metabolomics studies focused solely on Eprinomectin B1b are not yet widely published, the application of these techniques to other veterinary drugs has demonstrated their value. For example, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been used in a non-targeted metabolomics approach to distinguish between muscle tissue from healthy and infected pigs, providing insights into metabolic changes that could influence drug disposition. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in metabolomics, offering high reproducibility for the detection of metabolites in various biological samples. nih.govnih.gov

Research on Novel Eprinomectinb1b Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Enhanced Antiparasitic Efficacy

Specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of Eprinomectin B1b are not extensively detailed in publicly available literature. However, SAR principles derived from the broader avermectin (B7782182) class provide a robust framework for predicting how modifications to the Eprinomectin B1b scaffold would likely influence biological activity. nih.govnih.gov

Key positions on the avermectin macrocycle are known to be critical for efficacy:

The 4”-position: Eprinomectin itself is a 4”-epi-acetylamino-4”-deoxy derivative of avermectin B1. nih.gov This position is a primary site for modification, and alterations to the amino and acyl groups can significantly impact potency and spectrum of activity.

The C-25 Side Chain: The isopropyl group at C-25 is the defining feature of the B1b homologue. Modifications at this site are a cornerstone of generating avermectin diversity (e.g., doramectin) and could influence pharmacokinetics and target affinity. nih.gov

The C-22,23-position: Saturation of the double bond at this position (as seen in ivermectin) is known to alter the safety and pharmacokinetic profile. nih.gov This suggests that derivatives of Eprinomectin B1b exploring this modification could yield compounds with different properties.

The C-5 and C-13 positions: The hydroxyl group at C-5 and the disaccharide moiety at C-13 are crucial for activity. Derivatization at the C-5 position often leads to reduced potency, while modifications at C-13 can be explored to attach new functional groups, although this can be synthetically challenging. nih.gov

SAR studies on new avermectin analogues have shown that molecular shape, size, and electronic distribution have substantial effects on insecticidal and anthelmintic potency. nih.gov

Rational Design and Synthesis of Modified Eprinomectin B1b Structures

The rational design of novel Eprinomectin B1b analogues leverages established chemical strategies applied to the parent avermectin structure. The goal is to synthesize derivatives with improved potency against resistant parasite strains, enhanced bioavailability, or a modified spectrum of activity.

Synthetic strategies applicable to Eprinomectin B1b would include:

Derivatization of Hydroxyl Groups: The free hydroxyl groups on the macrocycle and the oleandrose (B1235672) sugar moieties are primary targets for reactions like esterification or etherification to introduce new functional groups.

Modification of the 4”-epi-acetylamino Group: The amine at the 4”-position can be modified to introduce different acyl groups or alkylated to fine-tune the molecule's lipophilicity and hydrogen-bonding capacity.

Click Chemistry: Modern synthetic methods, such as 1,3-dipolar cycloaddition (click chemistry), can be employed to conjugate larger moieties like peptides or carbohydrates to an azide-containing avermectin derivative. researchgate.net This approach could be used to improve properties like water solubility.

The synthesis of such derivatives would begin with the isolation of the Eprinomectin B1b component from the commercial mixture, followed by targeted chemical reactions at specific sites on the molecule.

In Vitro and In Vivo Evaluation of Novel Analogues for Targeted Activity

Any newly synthesized derivative of Eprinomectin B1b would require rigorous biological evaluation to determine its antiparasitic profile. This process involves a tiered approach, starting with laboratory-based assays and progressing to studies in host animals.

In Vitro Evaluation: Initial screening is typically performed in vitro against a panel of target parasites. For anthelmintic activity, this may include larval development assays using nematodes like Haemonchus contortus. The results, often expressed as the concentration required to inhibit 50% of the parasites (IC50), provide a direct comparison of the analogue's potency against the parent compound.

In Vivo Evaluation: Promising candidates from in vitro screens are advanced to in vivo studies. Initially, these may involve rodent models infected with specific parasites. Subsequently, studies are conducted in the target host species (e.g., cattle, sheep) to confirm efficacy against a spectrum of endo- and ectoparasites. These studies are essential to understand the compound's pharmacokinetic behavior and effective concentration in a complex biological system.

The following table illustrates hypothetical data from an initial in vitro screening of rationally designed Eprinomectin B1b analogues, based on established SAR principles for the avermectin class.

| Compound ID | Modification on Eprinomectin B1b Scaffold | Target Site | Predicted Impact on Activity (Relative to Parent) |

| EPR-B1b-001 | Change 4”-acetylamino to 4”-propionylamino | 4"-Position | Potentially altered potency or spectrum |

| EPR-B1b-002 | Saturation of C22-C23 double bond | C22-23 Bond | Potentially altered pharmacokinetics and safety |

| EPR-B1b-003 | Esterification of C-5 hydroxyl with butyrate | C-5 Position | Likely decreased potency |

| EPR-B1b-004 | Attachment of a triazole-linked peptide via C-13 | C-13 Position | Potentially improved solubility and novel activity |

Note: The data in this table is illustrative and hypothetical, designed to represent the type of results generated during the initial evaluation of novel analogues. It is based on general SAR principles of the avermectin class, as specific experimental data for novel Eprinomectin B1b derivatives is not widely available.

Computational Chemistry and Molecular Modeling in Derivative Design

Computational tools play a critical role in the rational design of novel antiparasitic agents, including potential derivatives of Eprinomectin B1b. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can accelerate the discovery process by predicting the biological activity of hypothetical structures before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For avermectins, QSAR analyses have demonstrated that factors like molecular shape, connectivity, and electronic properties significantly influence insecticidal potency. nih.gov Such models could be developed for Eprinomectin B1b to guide the design of derivatives with enhanced efficacy.

Molecular Docking: Avermectins exert their effect by binding to glutamate-gated chloride channels (GluCls) in invertebrates. researchgate.net Molecular docking simulates the interaction between a ligand (the Eprinomectin B1b analogue) and its receptor protein (GluCl). These simulations can predict the binding affinity and orientation of a novel derivative within the target site, helping to prioritize the synthesis of compounds most likely to be active. longdom.org By understanding these interactions at an atomic level, chemists can design modifications that enhance binding and, consequently, antiparasitic activity.

These computational approaches allow for the virtual screening of large libraries of potential Eprinomectin B1b derivatives, saving significant time and resources in the laboratory. mdpi.com

Investigation of Target and Receptor Interactions

Elucidation of Glutamate-Gated Chloride Channel Subtype Specificity

The specificity of Eprinomectin B1b is rooted in its selective interaction with invertebrate-specific glutamate-gated chloride channels (GluCls), which are not present in mammals. rcsb.org These channels are pentameric structures composed of various subunits. researchgate.net The diversity of these subunits and their potential for alternative splicing contribute to the formation of numerous receptor subtypes with distinct pharmacological properties. researchgate.net

For instance, studies on the parasitic nematode Haemonchus contortus have identified different GluCl subunits, such as GluClα3A and GluClα3B, which arise from alternative splicing of the same gene. nih.govnih.gov These subunits share a common N-terminal ligand-binding domain but possess different C-terminal channel-forming domains. nih.gov Research has demonstrated that the GluClα3B subunit can form functional homomeric channels that are sensitive to activation by both L-glutamate and ivermectin, a compound closely related to eprinomectin. nih.govnih.gov In contrast, channels formed by other subunits, like GluClβ, may be sensitive to glutamate (B1630785) but not to avermectins. mcgill.ca

The specific composition of subunits in the pentameric channel dictates its sensitivity to ligands. Heteromeric channels, formed by the co-assembly of different subunits (e.g., GluClα3 and GluClβ), can exhibit sensitivities to glutamate and avermectins that differ significantly from their homomeric counterparts. mcgill.ca This subunit-dependent variation in sensitivity is a key factor in the target specificity of Eprinomectin B1b and related compounds. Mutations in the genes encoding these subunits, particularly in the extracellular domains, have been linked to resistance, further highlighting the critical role of specific subunit interactions in the molecule's mechanism of action. mcgill.ca

Binding Kinetics and Receptor Affinity Studies

The interaction of avermectins with GluCls is characterized by high affinity and slow, essentially irreversible binding, leading to prolonged channel opening. nih.gov While specific kinetic data for Eprinomectin B1b is not extensively detailed in the available literature, studies on the closely related compound ivermectin provide significant insights into the binding process.

Electrophysiological studies on GluClα3B channels from Haemonchus contortus expressed in Xenopus oocytes have shown that ivermectin activates the channels at nanomolar concentrations. The activation is slow and irreversible, with the rate of channel opening being dependent on the concentration of the drug. nih.gov This suggests a highly cooperative binding mechanism. nih.gov

Radioligand binding assays using tritiated ivermectin have been employed to determine the affinity of the compound for the receptor. For the wild-type GluClα3B subunit from H. contortus, the dissociation constant (Kd) for ivermectin was determined to be 0.35 ± 0.1 nM, indicating a very high affinity. nih.govnih.gov The table below summarizes key affinity and concentration data from studies on related avermectins and GluCl channels, which are expected to be comparable for Eprinomectin B1b.

| Compound | Receptor Subunit | Organism | Parameter | Value | Reference |

| Ivermectin | GluClα3B | Haemonchus contortus | Kd | 0.35 ± 0.1 nM | nih.govnih.gov |

| Ivermectin | GluClα3B (L256F Mutant) | Haemonchus contortus | Kd | 2.26 ± 0.78 nM | nih.govnih.gov |

| Ivermectin | HcGluClα3B | Haemonchus contortus | EC50 | ~0.1 ± 1.0 nM | nih.govnih.gov |

| L-Glutamate | HcGluClα3B | Haemonchus contortus | EC50 | 27.6 ± 2.7 µM | nih.govnih.gov |

| L-Glutamate | CeGluClα3B | Caenorhabditis elegans | EC50 | 2.2 ± 0.12 mM | nih.govnih.gov |

This interactive table provides data on the binding affinity and effective concentrations for ivermectin and L-glutamate with glutamate-gated chloride channels. Kd represents the dissociation constant, a measure of binding affinity, while EC50 is the concentration required to elicit a half-maximal response.

Mutations within the channel, such as the L256F substitution in the N-terminal domain, have been shown to significantly decrease the affinity for ivermectin, increasing the Kd value more than six-fold. nih.govnih.gov This underscores the sensitivity of the binding interaction to the specific amino acid sequence of the receptor subunit.

Structural Biology of Ligand-Receptor Complexes

Understanding the three-dimensional structure of the Eprinomectin B1b-GluCl complex is crucial for elucidating its mechanism of action at a molecular level. While specific crystallographic data for Eprinomectin B1b are limited, extensive research on ivermectin has provided a robust model for this interaction.

Molecular docking and dynamics simulations have been instrumental in predicting and analyzing the binding of avermectins to GluCls. mit.eduscilit.com These computational methods model the interaction between the ligand (Eprinomectin B1b) and the receptor (GluCl) at an atomic level.

Simulations based on the crystal structure of the C. elegans GluClα channel have revealed that ivermectin binds to a site in the transmembrane domain, at the interface between adjacent subunits. researchgate.netrcsb.org Specifically, the drug wedges between the M3 helix of one subunit and the M1 helix of the neighboring subunit. researchgate.net This binding action is thought to stabilize the open state of the channel by physically pushing the transmembrane helices apart. researchgate.net The interaction also involves contacts with the M2-M3 loop, which transmits an allosteric signal to the ligand-binding site in the extracellular domain. researchgate.net

Molecular dynamics simulations further explore the stability of this binding pose over time, revealing key residues involved in the interaction. mit.edu These studies suggest that the binding is strong and spontaneous. scilit.com For ivermectin, which shares a core macrocyclic lactone structure with eprinomectin, the spiroketal region and the disaccharide moiety are crucial for high-affinity binding. researchgate.net The subtle structural difference between Eprinomectin B1a and B1b (an ethyl vs. a methyl group at the C25 position) is likely to influence the potency and specific interactions within this binding pocket. researchgate.net

X-ray crystallography has provided high-resolution structures of the glutamate-gated chloride channel, offering a static yet detailed snapshot of the avermectin (B7782182) binding site. The landmark structure of the C. elegans GluCl in complex with ivermectin (PDB entry 3RIF) confirmed the binding site in the transmembrane domain, as predicted by docking studies. rcsb.org

This crystallographic data shows ivermectin nestled in a hydrophobic pocket between subunits, locking the channel in an open conformation. rcsb.org This structure serves as a primary template for homology modeling of other GluCls and for docking studies of other avermectins like Eprinomectin B1b. nih.gov

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Förster Resonance Energy Transfer (FRET) could provide dynamic information about the conformational changes in the receptor upon ligand binding, specific studies applying these methods to the Eprinomectin B1b-GluCl interaction are not prominently featured in the current body of research. The primary structural insights remain derived from X-ray crystallography of homologous complexes and computational modeling.

Q & A

Q. How can Eprinomectin B1b and B1a be quantified using HPLC, and what parameters ensure accuracy?

- Methodological Answer : To quantify Eprinomectin B1b and B1a via HPLC, use a validated method with a flame ionization detector and a 625 m fused silica column. Calibration curves (70–120% of 300 µg/mL) should exhibit linearity with r² ≥ 0.9940. For B1b, the equation is y = 8546.5x – 5138, and for B1a, y = 20460x – 93218. Ensure resolution ≥3.0 between B1b (retention time: 2.921 min) and B1a (3.748 min). Sensitivity parameters include a detection limit (LD) of 0.4061 µg/mL (B1b) and 0.3817 µg/mL (B1a), with quantification limits (LQ) at 1.2307 µg/mL and 1.1568 µg/mL, respectively. Precision requires ≤5% variability in intraday and interday tests .

Q. What solubility and formulation strategies are recommended for Eprinomectin B1b in in vitro and in vivo studies?

- Methodological Answer : Eprinomectin B1b is poorly water-soluble. For in vitro studies, dissolve in DMSO (preferred) or ethanol/DMF, ensuring concentrations do not exceed solvent toxicity thresholds. For in vivo applications (e.g., oral or injectable), use formulations containing propylene glycol dicaprylocaprate or isopropyl myristate to enhance bioavailability. Validate solubility via UV-Vis spectroscopy or HPLC, and confirm stability under storage conditions (-20°C for solids, -80°C for solutions) .

Q. What storage conditions are critical for maintaining Eprinomectin B1b stability?

- Methodological Answer : Store solid Eprinomectin B1b at -20°C (stable for 3 years) or 4°C (2 years). For solutions, use -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC, ensuring peak purity >95% for B1a and B1b. Protect from light and humidity by storing in sealed HDPE containers .

Advanced Research Questions

Q. How can the specificity and robustness of an HPLC method for Eprinomectin B1b be validated?

- Methodological Answer : Validate specificity by demonstrating no co-elution of impurities or metabolites at B1b/B1a retention times (λ = 245 nm). Use forced degradation studies (e.g., acid/base hydrolysis, oxidation) to confirm peak homogeneity. Robustness testing requires varying mobile phase composition (±5% acetonitrile) and flow rate (±0.1 mL/min). Acceptability criteria: USP tailing factor ≤2.0, column efficiency ≥10,000 plates, and %RSD ≤2.0% for system suitability .

Q. What experimental designs assess Eprinomectin B1b’s interaction with ABCG2 transporters in ruminants?

- Methodological Answer : Conduct in vitro mitoxantrone accumulation assays using ovine ABCG2-transduced cells. Measure intracellular fluorescence (ex/em: 635/720 nm) with/without Eprinomectin B1b (IC₅₀ determination). For in vivo pharmacokinetics, co-administer Eprinomectin (0.5 mg/kg) with ABCG2 substrates (e.g., meloxicam) in sheep. Collect plasma samples at 0–72 hr post-dose and analyze drug exposure via LC-MS/MS. A >40% increase in meloxicam AUC indicates ABCG2 inhibition .

Q. How should pharmacokinetic data from Eprinomectin B1b studies be statistically analyzed?

- Methodological Answer : Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, Tₘₐₓ, and t₁/₂. Apply ANOVA for intergroup comparisons (e.g., co-administered drugs vs. controls) with significance at p < 0.05. Assess bioavailability using the Wagner-Nelson method. Account for variability with ≥6 replicates and report precision as %RSD. Validate assay sensitivity to detect B1b at 0.4061 µg/mL in biological matrices .

Methodological Notes

- Data Integrity : Ensure raw data (e.g., chromatograms, fluorescence readings) are archived with metadata (instrument parameters, analyst ID). Use Empower 3® or similar software for HPLC data processing .

- Ethical Compliance : For animal studies, adhere to guidelines for humane endpoints and sample size minimization. Document approval from institutional ethics committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.